molecular formula C11H21NO3 B6156410 tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate CAS No. 1934483-16-5

tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

Cat. No.: B6156410
CAS No.: 1934483-16-5
M. Wt: 215.29 g/mol
InChI Key: ONDZGGHOZJMCDX-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a chemical compound with the molecular formula C9H17NO3. It is characterized by a tert-butyl group attached to an N-protected carbamate moiety, which includes a cyclopropyl ring with a hydroxymethyl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate typically involves the following steps:

  • Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.

  • Formation of the Cyclopropyl Ring: The cyclopropyl ring is constructed using appropriate precursors and reaction conditions, such as cyclopropanation reactions.

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxylation reaction, often using reagents like formaldehyde.

  • Final Assembly: The final compound is assembled by combining the protected amino group with the cyclopropyl ring and the hydroxymethyl group under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: It may be explored for its potential therapeutic properties, such as in drug development.

  • Industry: The compound's unique properties make it useful in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar structure but lacks the ethyl group.

  • Tert-butyl N-(2-hydroxyethyl)carbamate: Similar carbamate group but different cyclopropyl ring structure.

Properties

CAS No.

1934483-16-5

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

ONDZGGHOZJMCDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CC1)CO

Purity

0

Origin of Product

United States

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